molecular formula C10H13BrN5O7P B12933493 8-Bromo-2'-deoxyguanosine-5'-monophosphate CAS No. 61286-94-0

8-Bromo-2'-deoxyguanosine-5'-monophosphate

Cat. No.: B12933493
CAS No.: 61286-94-0
M. Wt: 426.12 g/mol
InChI Key: KUFMHNJQBUZBPA-VPENINKCSA-N
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Description

8-Bromo-2’-deoxyguanosine-5’-monophosphate is a modified nucleotide that features a bromine atom at the 8th position of the guanine base. This compound is a derivative of 2’-deoxyguanosine-5’-monophosphate and is often used in various biochemical and molecular biology applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2’-deoxyguanosine-5’-monophosphate typically involves the bromination of 2’-deoxyguanosine-5’-monophosphate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or water. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of 8-Bromo-2’-deoxyguanosine-5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2’-deoxyguanosine-5’-monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

8-Bromo-2’-deoxyguanosine-5’-monophosphate has a wide range of applications in scientific research:

    Chemistry: Used as a probe in studying nucleotide interactions and conformations.

    Biology: Employed in the study of DNA damage and repair mechanisms.

    Medicine: Investigated for its potential in cancer research due to its ability to induce DNA damage and apoptosis in cancer cells.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 8-Bromo-2’-deoxyguanosine-5’-monophosphate involves its incorporation into DNA, where it can induce structural changes and DNA damage. The bromine atom at the 8th position of the guanine base alters the base pairing properties, leading to mutations and apoptosis. This compound targets DNA polymerases and other enzymes involved in DNA synthesis and repair .

Comparison with Similar Compounds

  • 8-Oxo-2’-deoxyguanosine-5’-monophosphate
  • 8-Amino-2’-deoxyguanosine-5’-monophosphate
  • 8-Methyl-2’-deoxyguanosine-5’-monophosphate

Comparison: 8-Bromo-2’-deoxyguanosine-5’-monophosphate is unique due to the presence of the bromine atom, which significantly alters its chemical and biological properties compared to other similar compounds. This modification enhances its ability to induce DNA damage and makes it a valuable tool in studying DNA repair mechanisms and developing therapeutic agents .

Properties

CAS No.

61286-94-0

Molecular Formula

C10H13BrN5O7P

Molecular Weight

426.12 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H13BrN5O7P/c11-9-13-6-7(14-10(12)15-8(6)18)16(9)5-1-3(17)4(23-5)2-22-24(19,20)21/h3-5,17H,1-2H2,(H2,19,20,21)(H3,12,14,15,18)/t3-,4+,5+/m0/s1

InChI Key

KUFMHNJQBUZBPA-VPENINKCSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2Br)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Br)COP(=O)(O)O)O

Origin of Product

United States

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